molecular formula C21H18N2O4S2 B2639701 N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 941918-57-6

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide

Katalognummer B2639701
CAS-Nummer: 941918-57-6
Molekulargewicht: 426.51
InChI-Schlüssel: STCLGWFSLHMGBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide” is a complex organic compound that contains several functional groups and rings, including a benzofuran, a thiazole, and a tosyl group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and thiazole rings, along with the tosyl group. These groups would likely contribute to the overall polarity, reactivity, and potential biological activity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiazole ring can participate in nucleophilic substitution reactions, and the tosyl group can act as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar tosyl group and the aromatic rings would likely make this compound relatively non-volatile and could influence its solubility in various solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of derivatives related to benzofuran and thiazole compounds, indicating their significant antimicrobial activities. For example, a study by Shankerrao et al. (2017) focused on the synthesis of imidazothiazole derivatives of benzofuran, revealing that some compounds exhibit promising antimicrobial activities (Shankerrao, Bodke, & Santoshkumar, 2017). Another study by Venkatesh et al. (2010) developed 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, which were characterized and screened for antimicrobial and analgesic activity, showing potential as biological agents (Venkatesh, Bodke, & Biradar, 2010).

Antiproliferative Activity

A study by Santoshkumar et al. (2016) synthesized new quinoline derivatives containing benzofuran and investigated their antiproliferative potential against cancer cells. The study found that some compounds exhibited significant inhibition against various cancer cell lines, suggesting potential therapeutic applications (Santoshkumar et al., 2016).

Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities

Research by Zablotskaya et al. (2013) on N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides showed these compounds have marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action. The study attempted to correlate the biological results with structural characteristics and physicochemical parameters, revealing specific activity combinations for the synthesized compounds (Zablotskaya et al., 2013).

Anti-HIV, Anticancer, and Antimicrobial Agents

A novel series of benzofuran derivatives synthesized and evaluated by Rida et al. (2006) for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities showed significant potential, particularly against HIV and fungal pathogens (Rida et al., 2006).

Metabolism and Disposition in Humans

The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment, were studied by Renzulli et al. (2011). This compound, featuring a benzofuran carboxamide structure, demonstrated comprehensive metabolism and disposition patterns in humans, highlighting the significance of understanding pharmacokinetics for therapeutic applications (Renzulli et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-14-6-8-16(9-7-14)29(25,26)11-10-20(24)23-21-22-17(13-28-21)19-12-15-4-2-3-5-18(15)27-19/h2-9,12-13H,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCLGWFSLHMGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.